{3-[(2,2,3,3-tetrafluoropropoxy)methyl]phenyl}[7-(trifluoromethyl)-6,7-dihydropyrazolo[1,5-a]pyrimidin-4(5H)-yl]methanone
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Overview
Description
{3-[(2,2,3,3-tetrafluoropropoxy)methyl]phenyl}[7-(trifluoromethyl)-6,7-dihydropyrazolo[1,5-a]pyrimidin-4(5H)-yl]methanone is a complex organic compound characterized by the presence of multiple fluorine atoms and a pyrazolo[1,5-a]pyrimidine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {3-[(2,2,3,3-tetrafluoropropoxy)methyl]phenyl}[7-(trifluoromethyl)-6,7-dihydropyrazolo[1,5-a]pyrimidin-4(5H)-yl]methanone typically involves multiple steps, starting from commercially available precursors. The key steps include:
Formation of the pyrazolo[1,5-a]pyrimidine core: This can be achieved through a cyclization reaction involving appropriate hydrazine and pyrimidine derivatives.
Introduction of the trifluoromethyl group: This step often involves the use of trifluoromethylating agents such as trifluoromethyl iodide or trifluoromethyl sulfonate.
Attachment of the tetrafluoropropoxy group: This is typically done through a nucleophilic substitution reaction using a suitable alkylating agent.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methylene groups, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be employed to modify the pyrazolo[1,5-a]pyrimidine core, potentially leading to dihydro or tetrahydro derivatives.
Substitution: The aromatic ring and the pyrazolo[1,5-a]pyrimidine core can undergo electrophilic and nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or acids, while substitution reactions can introduce various functional groups onto the aromatic ring or the pyrazolo[1,5-a]pyrimidine core.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.
Biology
In biological research, the compound may be investigated for its potential as a bioactive molecule. Its fluorinated groups and pyrazolo[1,5-a]pyrimidine core suggest possible interactions with biological targets, making it a candidate for drug discovery.
Medicine
In medicinal chemistry, the compound could be explored for its potential therapeutic properties. The presence of fluorine atoms often enhances the metabolic stability and bioavailability of drug candidates.
Industry
In the industrial sector, the compound may find applications in the development of advanced materials, such as fluorinated polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of {3-[(2,2,3,3-tetrafluoropropoxy)methyl]phenyl}[7-(trifluoromethyl)-6,7-dihydropyrazolo[1,5-a]pyrimidin-4(5H)-yl]methanone would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The fluorine atoms can enhance binding affinity and selectivity, while the pyrazolo[1,5-a]pyrimidine core can engage in hydrogen bonding and π-π stacking interactions.
Comparison with Similar Compounds
Similar Compounds
- {3-[(2,2,3,3-tetrafluoropropoxy)methyl]phenyl}[7-(trifluoromethyl)-6,7-dihydropyrazolo[1,5-a]pyrimidin-4(5H)-yl]methanone
- {3-[(2,2,3,3-pentafluoropropoxy)methyl]phenyl}[7-(trifluoromethyl)-6,7-dihydropyrazolo[1,5-a]pyrimidin-4(5H)-yl]methanone
Uniqueness
The uniqueness of This compound lies in its specific combination of fluorinated groups and the pyrazolo[1,5-a]pyrimidine core. This combination imparts unique chemical and physical properties, such as enhanced stability, lipophilicity, and potential biological activity, distinguishing it from other similar compounds.
Properties
Molecular Formula |
C18H16F7N3O2 |
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Molecular Weight |
439.3 g/mol |
IUPAC Name |
[3-(2,2,3,3-tetrafluoropropoxymethyl)phenyl]-[7-(trifluoromethyl)-6,7-dihydro-5H-pyrazolo[1,5-a]pyrimidin-4-yl]methanone |
InChI |
InChI=1S/C18H16F7N3O2/c19-16(20)17(21,22)10-30-9-11-2-1-3-12(8-11)15(29)27-7-5-13(18(23,24)25)28-14(27)4-6-26-28/h1-4,6,8,13,16H,5,7,9-10H2 |
InChI Key |
DCYUXNHCVBQGHH-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(C2=CC=NN2C1C(F)(F)F)C(=O)C3=CC=CC(=C3)COCC(C(F)F)(F)F |
Origin of Product |
United States |
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